3,3-Dimethyl-4-oxo-4-phenylbutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-4-oxo-4-phenylbutyric acid is an organic compound with the molecular formula C12H14O3 It is a carboxylic acid derivative characterized by the presence of a phenyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid typically involves the reaction of 3,3-dimethylbutyric acid with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-oxo-4-phenylbutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3,3-dimethyl-4-oxo-4-phenylbutanoic acid.
Reduction: Formation of 3,3-dimethyl-4-hydroxy-4-phenylbutyric acid.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3,3-Dimethyl-4-oxo-4-phenylbutyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-4-oxo-4-phenylbutanoic acid
- 3,3-Dimethyl-4-hydroxy-4-phenylbutyric acid
- 2-Methyl-4-oxo-4-phenylbutyric acid
Uniqueness
3,3-Dimethyl-4-oxo-4-phenylbutyric acid is unique due to its specific structural features, such as the presence of both a phenyl group and a ketone functional group
Properties
IUPAC Name |
3,3-dimethyl-4-oxo-4-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,8-10(13)14)11(15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTFNPBJKLKDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.